7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C20H17N7O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H17N7O2/c1-29-15-4-2-13(3-5-15)18-24-20-22-11-16-17(27(20)25-18)7-9-26(19(16)28)8-6-14-10-21-12-23-14/h2-5,7,9-12H,6,8H2,1H3,(H,21,23) |
InChI Key |
HWCPDLZFHWUWCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CN=CN5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the imidazole and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Reactivity Profile
The compound’s heterocyclic structure (pyrido-triazolo-pyrimidine core with imidazole and methoxyphenyl groups) enables diverse reactivity:
-
Nucleophilic substitution : The imidazole and triazole rings undergo substitution at nitrogen atoms with electrophiles.
-
Electrophilic aromatic substitution : The pyridine component reacts with electrophiles (e.g., aromatic rings).
-
Heterocyclization : Potential for forming fused rings via intermolecular nucleophilic attacks on triple bonds (e.g., with acetylenedicarboxylates) .
3.1. Nucleophilic Substitution at Nitrogen Centers
The imidazole and triazole rings act as nucleophiles, reacting with electrophiles such as alkylating agents. For example:
This mechanism is critical for generating derivatives with modified biological activity.
3.2. Electrophilic Aromatic Substitution
The pyridine moiety participates in substitution reactions with electrophiles (e.g., nitro groups, halogens), facilitated by the electron-withdrawing effect of adjacent nitrogen atoms.
3.3. Heterocyclization
Cyclization reactions involving the triazole core can lead to fused ring systems. For instance, reactions with dimethyl acetylenedicarboxylate under reflux conditions form complex heterocycles .
Comparison with Analogous Compounds
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. Compounds similar to 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been tested against various bacterial strains and fungi. For instance, studies have shown that modifications to the triazole ring can enhance antibacterial efficacy against resistant strains of bacteria .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated that specific structural modifications can lead to increased cytotoxicity against cancer cell lines. For example, compounds with similar imidazole and pyrimidine structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes related to disease processes. Compounds with similar frameworks have been identified as inhibitors of kinases and phosphodiesterases, which are crucial in cancer progression and other diseases . The ability to selectively inhibit these enzymes can lead to the development of targeted therapies.
One-Pot Synthesis Techniques
Recent advancements have led to the development of efficient one-pot synthesis methods for pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These methods often involve multi-component reactions that simplify the synthesis process while maintaining high yields and purity . Such techniques are valuable for producing compounds at a larger scale for further testing.
Green Chemistry Approaches
The application of green chemistry principles in synthesizing this compound has gained attention. Researchers are exploring environmentally friendly solvents and catalysts to reduce waste and improve the sustainability of chemical processes . This approach not only enhances the efficiency of synthesis but also aligns with global efforts toward sustainable development.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines and evaluated their anticancer properties against various human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments .
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited potent antibacterial activity, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to bind to metal ions, which can inhibit or activate enzymatic activity. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares the target compound with structurally related derivatives:
*Calculated based on molecular formula (C₂₁H₁₇N₇O₂).
Key Observations:
Substituent Effects: The 4-methoxyphenyl group (target compound) offers electron-donating effects compared to the 2-chlorophenyl (CAS 941258-48-6), which may alter receptor binding or metabolic pathways .
Biological Implications :
- Compounds with imidazole/benzimidazole moieties (e.g., CAS 945117-83-9) are often associated with kinase inhibition or antimicrobial activity due to heterocyclic interactions .
- Chlorophenyl derivatives (e.g., CAS 941258-48-6) may exhibit enhanced stability in oxidative environments, critical for drug development .
Biological Activity
The compound 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits various biological activities attributed to its structural components:
- Antiviral Activity : Research indicates that derivatives containing imidazole and methoxyphenyl groups demonstrate antiviral properties against several viruses, including influenza A (H1N1) and Coxsackie B3 viruses. The mechanism involves interference with viral replication processes and modulation of host immune responses .
- Anticancer Properties : The compound has shown promise as an anticancer agent by inhibiting specific kinases involved in tumor growth. For instance, it targets fibroblast growth factor receptors (FGFR), which are often overexpressed in various malignancies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Antiviral Activity : A study evaluated the antiviral effects of synthesized derivatives against influenza A and Coxsackie B3 viruses. The results indicated significant antiviral activity for compounds similar to the target molecule, suggesting that modifications in the imidazole and methoxy groups enhance efficacy against these viruses .
- Cancer Research : In a preclinical study involving cancer cell lines, compounds with similar structures were tested for their ability to inhibit FGFR-mediated signaling pathways. The results demonstrated a marked reduction in cell viability and proliferation, indicating potential for development as a cancer therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
The synthesis of polycyclic heterocycles like this compound typically involves multi-step protocols. Key steps include:
- Cyclocondensation : Reacting pyrimidine precursors with hydrazine hydrate under reflux conditions to form the triazolo-pyrimidinone core .
- Substituent Introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl and imidazole-ethyl groups. Use Pd catalysts and optimize solvent polarity (e.g., DMF/water mixtures) to enhance cross-coupling efficiency .
- Purification : Recrystallization from ethanol or methanol improves purity, while column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves intermediates .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) to minimize side products .
Q. What safety protocols are critical during handling and storage?
- Storage : Store in airtight, light-resistant containers at –20°C in a desiccator to prevent hydrolysis of the methoxy group or imidazole ring oxidation .
- Handling : Use explosion-proof fume hoods (due to pyrimidine flammability) and PPE (gloves, goggles) to avoid dermal/ocular exposure. Neutralize spills with 5% sodium bicarbonate .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies substituent integration and coupling patterns (e.g., methoxy singlet at δ 3.8 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays). Retention time consistency across batches validates reproducibility .
- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The imidazole-ethyl group may hydrogen-bond with catalytic lysine residues, while the methoxyphenyl moiety occupies hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) to validate binding poses .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Metabolic Stability : Test hepatic microsome stability (e.g., rat S9 fractions) to identify rapid degradation (e.g., imidazole oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic resistance .
- Pharmacokinetic Profiling : Compare plasma exposure (AUC) and tissue distribution via LC-MS/MS. Low oral bioavailability may explain in vivo inefficacy despite strong in vitro IC50 values .
Q. How do structural modifications influence physicochemical properties?
- LogP Optimization : Replace the methoxy group with trifluoromethoxy to increase lipophilicity (clogP from 2.1 to 3.5) and enhance blood-brain barrier penetration .
- Solubility : Introduce polar substituents (e.g., pyridyl) on the pyrimidinone core. Aqueous solubility increases from 0.5 mg/mL to 3.2 mg/mL, improving formulation for IV administration .
Q. What experimental designs validate mechanism-of-action hypotheses?
- Kinase Profiling : Screen against a 50-kinase panel (Eurofins) at 1 µM. A >70% inhibition of Aurora kinase A suggests anticancer potential .
- CRISPR Knockout : Generate HEK293T cells lacking candidate targets (e.g., EGFR). Loss of compound efficacy in knockout models confirms target engagement .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Step | Yield (%) | Purity (HPLC) | Key NMR Signals (δ, ppm) |
|---|---|---|---|---|
| Triazolo core | Cyclocondensation | 65 | 95 | 8.2 (s, 1H, pyrimidine-H) |
| Methoxy adduct | Suzuki coupling | 72 | 98 | 3.8 (s, 3H, OCH3), 7.3–7.5 (m, aryl-H) |
Q. Table 2. Bioactivity Comparison Across Assays
| Assay Type | IC50 (µM) | Model System | Confounding Factors | Mitigation Strategy |
|---|---|---|---|---|
| In vitro (Aurora A) | 0.12 | Recombinant enzyme | Non-specific ATP competition | Use ADP-Glo assay for specificity |
| In vivo (xenograft) | >10 | Mouse model | Poor solubility | Nanoformulation with PEG-PLGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
